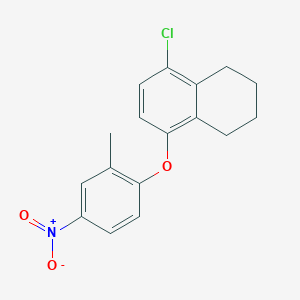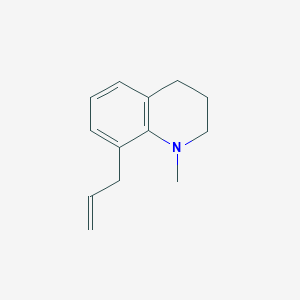
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a methyl group at the 1-position and a prop-2-en-1-yl group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The specific conditions for this reaction typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: Reaction temperatures can vary but are typically around room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂)
Major Products
Oxidation: Quinoline derivatives with various functional groups
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Applications De Recherche Scientifique
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the prop-2-en-1-yl group at the 8-position
8-(Prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position
Quinoline: The fully aromatic parent compound without the tetrahydro structure
Uniqueness
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and prop-2-en-1-yl groups provides distinct properties compared to its analogs.
Propriétés
Numéro CAS |
80574-07-8 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-6-11-7-4-8-12-9-5-10-14(2)13(11)12/h3-4,7-8H,1,5-6,9-10H2,2H3 |
Clé InChI |
BNUFNIPWAQORSI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C(=CC=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


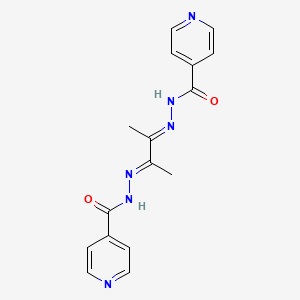
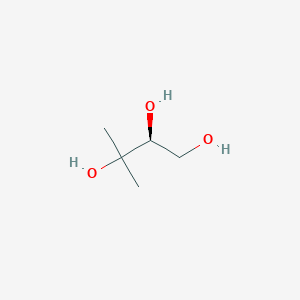
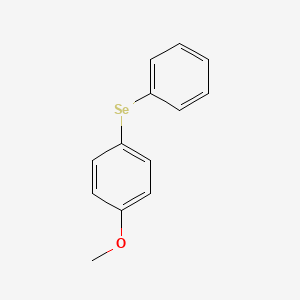
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
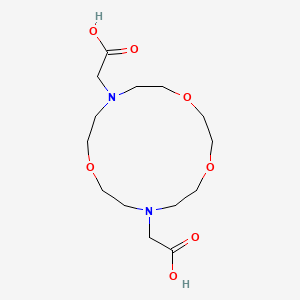
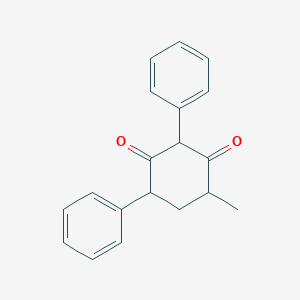

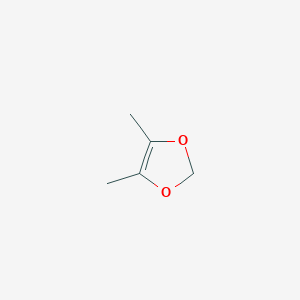
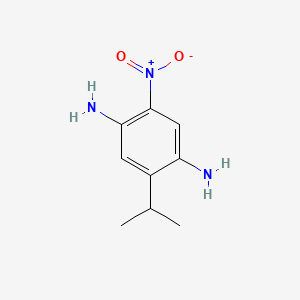
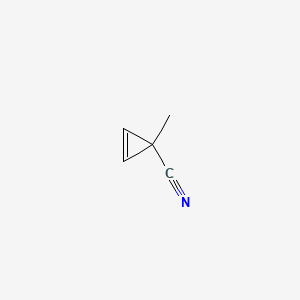
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
